molecular formula C25H31N3O4 B427394 ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE

ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE

Cat. No.: B427394
M. Wt: 437.5g/mol
InChI Key: CQIURCSQCDFSBD-UHFFFAOYSA-N
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Description

Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a dibenzoazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5g/mol

IUPAC Name

propan-2-yl N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C25H31N3O4/c1-18(2)32-25(30)26-21-10-9-20-8-7-19-5-3-4-6-22(19)28(23(20)17-21)24(29)11-12-27-13-15-31-16-14-27/h3-6,9-10,17-18H,7-8,11-16H2,1-2H3,(H,26,30)

InChI Key

CQIURCSQCDFSBD-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the isopropyl group through an alkylation reaction. Finally, the carbamate group is incorporated using a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its molecular targets.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: It can be utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Isopropyl-phenyl)-3-morpholin-4-yl-urea: This compound shares a morpholine ring and an isopropyl group but differs in its core structure.

    Methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate: Similar in structure but with a methyl group instead of an isopropyl group.

Uniqueness

Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is unique due to its specific combination of functional groups and core structure

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